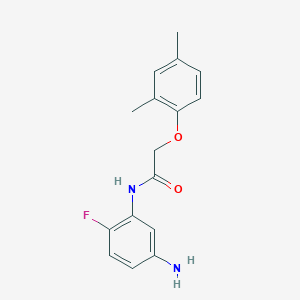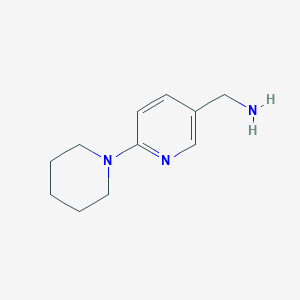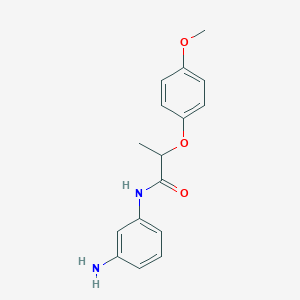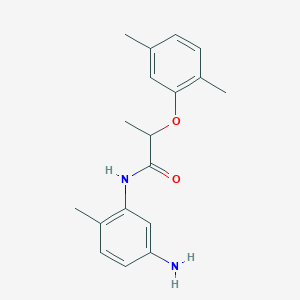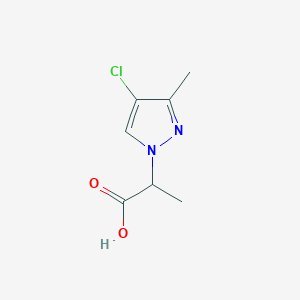
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Heterocyclic System and Multicomponent Approach : Utilizing heterocyclic intermediates in the synthesis process .
Molecular Structure Analysis
The molecular structure of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid consists of a doubly unsaturated five-membered heterocyclic aromatic ring. It comprises two nitrogen atoms (at positions 1 and 2) and three carbon atoms . For a visual representation, refer to the crystal structure and Hirshfeld surface analysis here.
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Structural Analysis
Regiospecific Syntheses and Structure Determination
The synthesis of related pyrazole derivatives, including 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid, demonstrates regiospecific reactions. Identification of the formed regioisomer is complex, with single-crystal X-ray analysis being crucial for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis from Renewable Sources
Efficient heterocyclization techniques have been developed for creating isoxazole and pyrazole derivatives from renewable sources like levulinic acid, indicating the potential of synthesizing variants of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid in an eco-friendly manner (Flores et al., 2014).
Applications in Organic Chemistry
Insecticidal Candidate Development
Research has explored [3 + 2] cyclization strategies to prepare intermediates like 3-(3-chloro-1H-pyrazol-1-yl)pyridine for insecticidal candidates, suggesting applications of similar pyrazole derivatives in pest control (Yang et al., 2019).
Synthesis of 3-(pyrimidinyl)propanoates
The synthesis of new pyrimidinyl derivatives from compounds like methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate, which are closely related to the structure of this compound, has been reported, indicating a broad range of potential organic synthesis applications (Flores et al., 2013).
Crystal Structure and Computational Studies
Crystal Structure Analysis
Detailed crystal structure studies of compounds like ethyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate, a closely related compound, offer insights into the molecular structure and hydrogen bonding patterns, which can be extrapolated to understand the structural characteristics of this compound (Shen et al., 2012).
Computational Studies for Structural Analysis
Computational methods such as density-functional-theory (DFT) calculations provide insights into the molecular structure and stability of pyrazole derivatives, aiding in the understanding of this compound's potential properties and applications (Baeva et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been used in proteomics research applications , suggesting that this compound may also interact with proteins or enzymes in the body.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it’s likely that this compound could influence multiple pathways.
Pharmacokinetics
The compound’s molecular weight (18861) and formula (C7H9ClN2O2) suggest that it may have good bioavailability .
Result of Action
Similar compounds with a pyrazole core have been shown to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral effects .
Biochemical Analysis
Biochemical Properties
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the synthesis of proteins involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include alterations in metabolic pathways, organ function, and overall health of the animal. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic flux. These interactions can lead to changes in metabolite levels, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization can also influence the compound’s stability and degradation, affecting its overall activity .
properties
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLNORZCZMFOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588668 |
Source


|
| Record name | 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005694-58-5 |
Source


|
| Record name | 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

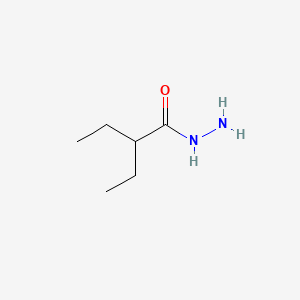
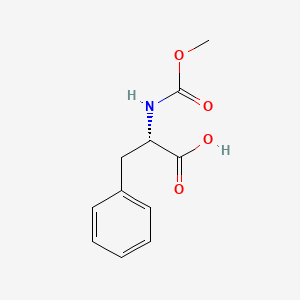
![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)

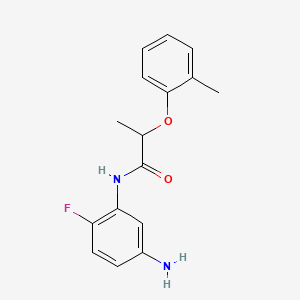
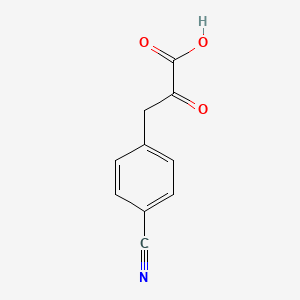

![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)


